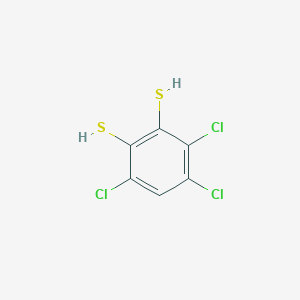

3,4,6-Trichlorobenzene-1,2-dithiol

Description

Significance of Dithiol Ligands in Contemporary Coordination Chemistry and Materials Science

Dithiol ligands are organic compounds containing two thiol functional groups. libretexts.org In coordination chemistry, they are prized for their ability to act as chelating agents, binding to a central metal atom at two points to form a stable ring structure. wikipedia.orgbyjus.com This chelation enhances the stability of the resulting coordination complex. solubilityofthings.com The sulfur atoms in dithiol ligands are soft donors, meaning they readily form strong covalent bonds with soft metal ions. wikipedia.org

The resulting metal dithiolene complexes exhibit a range of important properties, including:

Redox Activity: Dithiolene ligands are "non-innocent," meaning they can exist in multiple oxidation states. wikipedia.org This property allows the resulting metal complexes to participate in reversible redox reactions, which is crucial for applications in electronics and catalysis. itn.pt

Electronic Properties: The delocalized electronic structure of metal dithiolene complexes can lead to materials with high electrical conductivity, including semiconductors and, in some cases, superconductors. itn.ptniscpr.res.in

Optical Properties: Many dithiolene complexes absorb light strongly in the near-infrared (NIR) region, making them suitable for applications such as NIR dyes and photothermal agents. researchgate.net

These properties have led to the investigation of dithiol ligands in diverse areas, from the development of molecular conductors and magnetic materials to their use as capping agents for quantum dots in solar cells. itn.ptresearchgate.net

Overview of Substituted Benzene-1,2-dithiols and their Ligating Potential

Benzene-1,2-dithiol, also known as dithiocatechol, is the parent compound of this family. nih.gov It consists of a benzene (B151609) ring with two adjacent thiol groups. wikipedia.org The properties of the ligand and its corresponding metal complexes can be systematically tuned by adding substituents to the benzene ring. wikipedia.org

For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the ligand, which in turn influences the redox potentials and stability of the metal complexes. riken.jp The synthesis of substituted benzene-1,2-dithiols can be achieved through various methods, including the ortho-lithiation of a substituted benzenethiol (B1682325) followed by sulfidation, or starting from substituted dihalobenzenes. wikipedia.orggoogle.com

Research has explored a variety of substituted benzene-1,2-dithiols. For example, toluene-3,4-dithiol, which has a methyl group on the benzene ring, has been used to synthesize arsenic(III) complexes. mdpi.comnih.gov The addition of the methyl group was found to slightly shift the absorption bands of the resulting complexes. nih.gov Chlorinated derivatives, such as 3,6-dichloro-1,2-benzenedithiol, have been used to create robust copper bis(dithiolato) complexes that can form coordination polymers. scispace.com

Academic Context of 3,4,6-Trichlorobenzene-1,2-dithiol (Cl3bdt) as a Polyhalogenated Dithiol Ligand

This compound, abbreviated as Cl3bdt, is a specific polyhalogenated dithiol ligand. The presence of three chlorine atoms on the benzene ring is expected to significantly influence its electronic properties, making it a strong electron-withdrawing ligand. This characteristic would, in turn, affect the properties of any coordination complexes it forms.

While extensive research on many dithiolene ligands is available, this compound itself is a more specialized compound with less-documented specific research. aromalake.com However, its properties can be contextualized within the broader study of halogenated dithiol ligands. The multiple chlorine substituents are anticipated to enhance the stability of reduced and anionic metal complexes formed from this ligand. wikipedia.org The study of such polyhalogenated ligands is critical for the rational design of new materials with tailored electronic and electrochemical properties.

The table below provides key identification data for this compound.

| Property | Value | Source |

| Chemical Name | This compound | aromalake.com |

| CAS Number | 87314-48-5 | aromalake.com |

| Molecular Formula | C₆H₃Cl₃S₂ | aromalake.com |

| Molecular Weight | 245.58 g/mol | aromalake.com |

Further research into the synthesis and coordination chemistry of this compound would provide valuable insights into how extensive halogenation impacts the properties of metal dithiolene complexes, potentially leading to new materials for advanced applications.

Structure

3D Structure

Properties

IUPAC Name |

3,4,6-trichlorobenzene-1,2-dithiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3S2/c7-2-1-3(8)5(10)6(11)4(2)9/h1,10-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOZGSEUZOKDYJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)S)S)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4,6 Trichlorobenzene 1,2 Dithiol and Its Precursors

General Synthetic Strategies for Benzene-1,2-dithiols

Two primary strategies are commonly employed for the synthesis of the benzene-1,2-dithiol scaffold: ortho-lithiation with subsequent sulfidation and diazotization-based routes.

A prevalent method for synthesizing benzene-1,2-dithiol involves the direct functionalization of a benzene (B151609) ring through ortho-lithiation. wikipedia.org This process utilizes a directing group to facilitate the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. uwindsor.ca The resulting aryllithium species is a potent nucleophile that can react with an electrophile to introduce a substituent at the ortho position. google.com

In the context of benzene-1,2-dithiol synthesis, benzenethiol (B1682325) can serve as the starting material. The thiol group directs the lithiation to the adjacent carbon atom. The process generally follows these steps:

Deprotonation: Benzenethiol is treated with a strong organolithium base, such as butyllithium (B86547) (BuLi), which deprotonates the ring at the ortho position. wikipedia.org

Sulfidation: The resulting ortho-lithiated species is then reacted with elemental sulfur to introduce the second thiol group. wikipedia.org

Acidification: The final step involves acidification to protonate the thiolate groups, yielding the desired benzene-1,2-dithiol. wikipedia.org

The strength of the base is a critical factor, with common choices including butyllithium variants (n-BuLi, s-BuLi, t-BuLi) and lithium amide bases like lithium diisopropylamide (LDA). uwindsor.ca The choice of solvent is also important, with polar aprotic solvents like tetrahydrofuran (B95107) (THF) and diethyl ether being frequently used to facilitate the reaction. uwindsor.ca

Diazotization offers an alternative pathway to benzene-1,2-dithiols, often starting from an aromatic amine. This method involves the conversion of an amino group into a diazonium salt, which is a versatile intermediate that can be substituted with various functional groups, including thiols. wikipedia.orgutrgv.edu

The general sequence for a diazotization-based synthesis is as follows:

Diazotization: An aromatic amine is treated with a diazotizing agent, commonly sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid, to form an aryldiazonium salt. stackexchange.com Caution is required as diazonium salts can be explosive in their dry state. utrgv.edu

Nucleophilic Substitution: The diazonium group is then displaced by a sulfur-containing nucleophile.

A historical method for preparing benzene-1,2-dithiol involved the diazotization of 2-aminobenzenethiol. wikipedia.org Similarly, the synthesis of 1,3,5-trichlorobenzene (B151690) has been achieved through the diazotization of 2,4,6-trichloroaniline. niscpr.res.in

Introduction of Halogen Substituents onto Aromatic Rings in Dithiol Precursors

The synthesis of 3,4,6-trichlorobenzene-1,2-dithiol requires the introduction of three chlorine atoms onto the aromatic ring. This is typically achieved through electrophilic aromatic substitution reactions on a suitable precursor. scienceforecastoa.com

A key synthetic step can involve the nitration of a trichlorobenzene isomer. For instance, the dinitration of trichlorobenzenes has been a subject of study, which can serve as a precursor step before subsequent reduction and diazotization to introduce the thiol groups. google.com The nitration of 1,2,3-trichlorobenzene, for example, can be carried out using a mixture of nitric and sulfuric acids. google.com The conditions for such reactions, including temperature and acid concentration, are crucial for achieving the desired degree of nitration. google.com

Following nitration, the nitro groups can be reduced to amino groups, which can then undergo diazotization and substitution to introduce the thiol functionalities. The introduction of halogens can also be achieved via diazotization reactions, such as the Sandmeyer or Schiemann reactions, which allow for the replacement of a diazonium group with a halogen. scienceforecastoa.com

Specific Synthetic Pathways for this compound

While specific, detailed synthetic procedures for this compound (CAS No. 87314-48-5) are not extensively documented in readily available literature, its synthesis would logically combine the general strategies outlined above. aromalake.com A plausible route would involve:

Starting Material: A suitably substituted trichlorobenzene derivative, such as 1,2,4-trichlorobenzene (B33124) or 1,2,3-trichlorobenzene. guidechem.comprepchem.com

Introduction of Functional Groups: Introduction of two functional groups ortho to each other that can be converted to thiols. This could be achieved through:

Nitration: Dinitration of a trichlorobenzene isomer, followed by reduction of the nitro groups to amines.

Halogenation: Introduction of two displaceable halogens, such as bromine or iodine, at the desired positions.

Formation of Thiol Groups:

From Amines: Diazotization of the resulting diamine followed by reaction with a sulfur nucleophile.

From Halides: Nucleophilic displacement of the halogens with a thiolating agent. google.com

A potential synthetic route could start from 1,2,3-trichlorobenzene, proceed through nitration to introduce nitro groups, followed by reduction to the corresponding diamine. Subsequent double diazotization and reaction with a sulfur source would yield the target molecule.

Synthetic Methods for Functionalized Derivatives of this compound

The synthesis of functionalized derivatives of this compound can be approached in two main ways: by modifying the dithiol itself or by starting with an already functionalized precursor.

The thiol groups of benzene-1,2-dithiols are reactive and can undergo various transformations. For example, they can be oxidized to form polymeric disulfides or condensed with ketones and aldehydes to form dithianes. wikipedia.org

For introducing further substituents onto the aromatic ring, one could start with a more complex, substituted benzene derivative and then apply the dithiol formation methodologies. The reactivity of the aromatic ring in this compound towards further electrophilic substitution would be significantly influenced by the existing electron-withdrawing chlorine atoms and the electron-donating thiol groups. libretexts.org

The synthesis of related sulfur-containing heterocyclic compounds, such as 3H-1,2-dithiole-3-thiones, often involves sulfuration of various organic precursors like 3-oxoesters or alkynes. nih.gov These methods highlight the diverse reactivity of organosulfur compounds and the potential for creating a wide range of functionalized derivatives.

Coordination Chemistry of 3,4,6 Trichlorobenzene 1,2 Dithiolate Ligands

Ligand Design Principles and Chelation Characteristics

The design of dithiolene ligands and their resulting metal complexes is guided by the fundamental principles of coordination chemistry, focusing on the nature of the donor atoms and the electronic properties of the ligand framework.

Impact of Chlorine Substituents on Ligand Electronic Properties and Donor Strength

The presence of three chlorine atoms on the benzene (B151609) ring of the 3,4,6-trichlorobenzene-1,2-dithiolate ligand significantly influences its electronic properties. Chlorine is an electron-withdrawing group, which reduces the electron density on the benzene ring and, consequently, on the sulfur donor atoms. This decrease in electron density lowers the donor strength of the dithiolate ligand compared to its non-chlorinated counterpart, benzene-1,2-dithiol. acs.org The electron-withdrawing nature of the chlorine substituents also affects the redox potential of the resulting metal complexes.

Formation of Metal-Dithiolate Complexes with 3,4,6-Trichlorobenzene-1,2-dithiolate

The synthesis of metal complexes with 3,4,6-trichlorobenzene-1,2-dithiolate typically involves the reaction of a metal salt with the corresponding dithiol or its salt. wikipedia.org

Synthesis of Transition Metal Complexes (e.g., Nickel, Cobalt)

Transition metal complexes of 3,4,6-trichlorobenzene-1,2-dithiolate, particularly with nickel and cobalt, have been synthesized and studied. acs.org The general synthetic route involves the reaction of a metal salt, such as nickel(II) chloride or cobalt(II) chloride, with the deprotonated form of 3,4,6-trichlorobenzene-1,2-dithiol in a suitable solvent. These reactions typically yield square planar bis(dithiolene) complexes of the type [M(S₂C₆HCl₃)₂]ⁿ⁻, where the charge 'n' can vary depending on the oxidation state of the metal and the ligand. acs.org

Coordination Modes and Geometrical Configurations (e.g., piano-stool geometries, distorted tetrahedral)

While square planar is a common geometry for bis(dithiolene) complexes, other coordination modes and geometries are also observed, influenced by the metal center, its coordination number, and the presence of other ligands. For instance, half-sandwich compounds, often referred to as "piano-stool" complexes, feature a cyclic polyhapto ligand (like cyclopentadienyl) bound to a metal center along with other ligands. wikipedia.orgresearchgate.net In the context of dithiolene chemistry, a metal center could coordinate to a dithiolate ligand and other ancillary ligands, potentially leading to distorted tetrahedral or other geometries. The specific geometry adopted is a result of a complex interplay of electronic and steric factors. roaldhoffmann.comub.edu

Intermolecular Interactions and Self-Assembly in Metal-Dithiolate Systems

The solid-state arrangement of metal-dithiolate complexes is profoundly influenced by a variety of non-covalent interactions. These forces dictate the supramolecular architecture, which in turn affects the material's bulk properties. In the context of complexes featuring the 3,4,6-trichlorobenzene-1,2-dithiolate ligand, both the sulfur atoms of the dithiolate moiety and the chlorine substituents on the benzene ring are key players in directing intermolecular assembly.

Dimerization Phenomena in Coordinatively Unsaturated Complexes

Coordinatively unsaturated metal complexes, particularly those with 16 valence electrons, often exhibit a tendency to form dimeric structures to achieve a more stable, coordinatively saturated 18-electron configuration. This phenomenon has been observed in cobalt complexes with substituted benzene-1,2-dithiolate ligands, including the 3,4,6-trichlorobenzene-1,2-dithiolate (Cl₃bdt) ligand.

A notable example is the complex [CpCo(Cl₃bdt)], which in the solid state exists as a dimer, [CpCo(Cl₃bdt)]₂. acs.org X-ray diffraction studies have revealed that in this dimeric form, each cobalt center achieves an 18-electron count, resulting in a stable, three-legged piano-stool geometry. acs.org The dimerization occurs through the formation of a bond between a cobalt center of one monomer and a sulfur atom of the adjacent monomer. acs.org This results in a central Co₂S₂ core.

In solution, an equilibrium between the monomeric and dimeric forms is often observed. The cyclic voltammogram for [CpCo(Cl₃bdt)] shows two distinct oxidation waves, which is indicative of the presence of both the monomer and the dimer in the solution. acs.orgdntb.gov.ua This suggests that the bond formed upon dimerization is relatively weak and can be cleaved under certain conditions. acs.org The electrochemical oxidation of the monomeric species can lead to dimerization through an EC (electrochemical-chemical) reaction mechanism. acs.orgdntb.gov.ua

The structural parameters of the dimeric complex [CpCo(Cl₃bdt)]₂ highlight the nature of the bonding within the dimer. The bond length of the newly formed Co-S* bond in the dimer is significantly longer than the original Co-S bonds within the five-membered cobaltadithiolene ring, indicating its comparative weakness. acs.org

| Parameter | Value |

|---|---|

| Co1–S1 | 2.120(3) |

| Co1–S2 | 2.115(3) |

| Co1–S2* | 2.270(3) |

| S1–Co1–S2 | 91.10(11) |

Role of Intermolecular S⋯S and Halogen⋯Halogen Interactions in Crystal Packing

Sulfur-Sulfur (S⋯S) Interactions:

In the crystal packing of many metal dithiolene complexes, short intermolecular S⋯S contacts are frequently observed. riken.jp These interactions, which are a type of chalcogen bond, are highly directional and contribute significantly to the stability of the crystal lattice. The large, polarizable sulfur atoms of the dithiolene ligand can engage in these interactions, leading to the formation of one-dimensional stacks or two-dimensional sheets. riken.jp The nature and extent of these S⋯S contacts can influence the electronic properties of the material, such as its conductivity. riken.jp

Halogen-Halogen (Cl⋯Cl) Interactions:

The presence of three chlorine atoms on the benzene ring of the 3,4,6-trichlorobenzene-1,2-dithiolate ligand introduces the possibility of halogen bonding, a highly directional non-covalent interaction. acs.orgnih.gov Halogen bonds are instrumental in crystal engineering for the rational design of molecular crystals with specific dimensionalities and properties. acs.orgacs.org

There are two primary types of halogen⋯halogen interactions:

Type I: These interactions are symmetric, with the two C-X⋯X angles being equal. They are generally considered to be van der Waals in nature.

Type II: These interactions are bent, with one C-X⋯X angle being close to 180° and the other around 90°. Type II interactions are considered true halogen bonds, arising from the interaction of an electrophilic region (the σ-hole) on one halogen atom with a nucleophilic region on another. nih.gov

| Interaction Type | Description | Significance in Crystal Packing |

|---|---|---|

| S⋯S Interactions | Directional chalcogen bonds between sulfur atoms of adjacent dithiolene ligands. | Formation of 1D and 2D assemblies; influences electronic properties. |

| Halogen⋯Halogen Interactions | Directional non-covalent bonds (Type II) or van der Waals contacts (Type I) between chlorine atoms. | Key for crystal engineering, leading to robust supramolecular architectures. |

In-Depth Analysis of 3,4,6-Trichlorobenzene-1,2-dithiolate Complexes Remains Elusive Due to Lack of Publicly Available Research Data

A comprehensive review of the structural and electronic properties of metal complexes derived from 3,4,6-trichlorobenzene-1,2-dithiolate is currently hindered by a significant lack of detailed, publicly accessible scientific literature. Despite the confirmed existence and commercial availability of at least one such compound, "Tetrabutylammonium bis(3,4,6-trichloro-1,2-benzenedithiolato)nickelate," with the assigned CAS number 87314-12-3, the specific experimental data required for a thorough scientific analysis is not found in surveyed academic databases and publications.

The requested in-depth analysis, focusing on advanced spectroscopic and crystallographic characterization, necessitates precise data points that are not available. This includes detailed Nuclear Magnetic Resonance (NMR) spectra to elucidate molecular connectivity, specific Ultraviolet-Visible (UV-Vis) absorption maxima to understand electronic transitions, and assigned Fourier Transform Infrared (FT-IR) spectroscopy bands for vibrational analysis. Furthermore, crucial X-ray diffraction data, which would provide definitive information on bond lengths, bond angles, torsional angles, and the nature of crystal packing and supramolecular assembly, remains unpublished or inaccessible.

While the broader class of nickel dithiolene complexes has been extensively studied, providing a general framework for the expected properties of these molecules, the strict focus on the 3,4,6-trichloro substituted ligand prevents the use of data from these analogues. Scientific integrity demands that the analysis be based on specific findings for the compound . Without access to a primary research article detailing the synthesis and characterization of a 3,4,6-trichlorobenzene-1,2-dithiolate complex, the creation of an accurate and scientifically rigorous article as per the specified outline is not possible.

Further research or the publication of experimental findings by chemists who have synthesized and analyzed this specific compound is required before a detailed structural and electronic elucidation can be presented.

Structural Characterization and Electronic Structure Elucidation of 3,4,6 Trichlorobenzene 1,2 Dithiolate Complexes

Computational Chemistry for Electronic Structure and Bonding Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the electronic structure and bonding in transition metal complexes. These methods allow for a detailed understanding of ground and excited state properties, molecular geometries, and reaction pathways, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Ground State Properties

The choice of functional and basis set is crucial for obtaining reliable results. Hybrid functionals, such as B3LYP, and functionals from the M06 suite are commonly used for these systems. nih.gov These functionals have been shown to provide a good balance between computational cost and accuracy for predicting the geometric and electronic properties of transition metal complexes. For instance, geometry optimizations performed with such functionals can predict metal-sulfur and carbon-sulfur bond lengths that are in excellent agreement with X-ray crystallographic data of analogous compounds. capes.gov.br

The electron-withdrawing nature of the three chlorine atoms in the 3,4,6-trichlorobenzene-1,2-dithiolate ligand is expected to significantly influence the electronic properties of the metal center and the ligand itself. DFT calculations can quantify these effects by analyzing the charge distribution and bond orders within the molecule. The chlorine substituents will likely lead to a more electron-deficient ligand system, which in turn can affect the redox potentials of the complex and the nature of the metal-ligand bonding.

Table 1: Representative Calculated Bond Lengths in a Hypothetical Square Planar Nickel(II) Complex with a Benzene-1,2-dithiolate Ligand (based on related structures).

| Bond | Typical Calculated Bond Length (Å) |

| Ni-S | 2.15 - 2.25 |

| S-C | 1.75 - 1.80 |

| C-C (aromatic) | 1.38 - 1.42 |

Note: These values are illustrative and would be expected to be subtly altered by the presence of chloro substituents in an actual 3,4,6-trichlorobenzene-1,2-dithiolate complex.

Analysis of Frontier Molecular Orbitals and Electronic Transitions

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. In metal dithiolate complexes, the character of these orbitals is often a mixture of metal d-orbitals and ligand-based p-orbitals.

In many square planar bis(dithiolate) complexes, the HOMO and LUMO are predominantly ligand-based, with significant contributions from the sulfur p-orbitals. capes.gov.br This has important implications for the redox chemistry of these compounds, suggesting that electron transfer processes may be ligand-centered. The energy gap between the HOMO and LUMO is a key parameter that influences the electronic spectra and the ease of electronic excitation. The presence of electron-withdrawing chlorine atoms on the benzene (B151609) ring of the 3,4,6-trichlorobenzene-1,2-dithiolate ligand would be expected to lower the energy of both the HOMO and LUMO, with a potentially significant effect on the HOMO-LUMO gap and, consequently, the electronic absorption spectra.

Time-dependent DFT (TD-DFT) calculations are employed to predict electronic absorption spectra by calculating the energies and intensities of electronic transitions. These calculations can help assign the observed bands in experimental UV-Vis spectra to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intra-ligand (π-π*) transitions. For dithiolate complexes, the low-energy transitions in the visible or near-infrared region are often of significant interest as they can be indicative of the non-innocent behavior of the dithiolate ligand.

Table 2: Illustrative Frontier Molecular Orbital Composition in a Generic Square Planar Metal Dithiolate Complex.

| Molecular Orbital | Primary Character | Contributing Atomic Orbitals |

| LUMO | Ligand-based π* | Sulfur p, Carbon p |

| HOMO | Ligand-based π with some metal d contribution | Sulfur p, Metal d(xy) |

| HOMO-1 | Metal-based d | Metal d(z^2^) |

Note: The exact composition and ordering of orbitals will depend on the specific metal, its oxidation state, and the substituents on the ligand.

Theoretical Prediction of Molecular Conformations and Energetics

Computational methods are invaluable for exploring the potential energy surface of molecules and predicting their most stable conformations. For complexes of 3,4,6-trichlorobenzene-1,2-dithiolate, DFT calculations can be used to determine the preferred orientation of the ligands around the metal center and to investigate the possibility of different isomers.

In square planar complexes, the planarity of the coordination sphere is a key feature. DFT calculations can confirm this geometry and also provide information on more subtle structural details, such as slight distortions from ideal square planar geometry. Furthermore, for complexes with multiple ligands, different stereoisomers (e.g., cis and trans) may be possible. Computational studies can predict the relative energies of these isomers, thereby indicating which is thermodynamically more stable.

The energetics of ligand binding and reaction intermediates can also be calculated. For instance, the binding energy of the 3,4,6-trichlorobenzene-1,2-dithiolate ligand to a metal center can be computed to assess the stability of the complex. In the context of reactivity, DFT can be used to model reaction pathways, locate transition states, and calculate activation barriers, providing a detailed mechanistic understanding of processes such as ligand exchange or redox reactions. nih.gov For example, a study on a tris(benzene-1,2-dithiolato)molybdenum complex used DFT to elucidate a hydrolysis mechanism involving a seven-coordinate intermediate. nih.gov

Electrochemical Properties and Redox Chemistry of 3,4,6 Trichlorobenzene 1,2 Dithiolate Complexes

Fundamental Redox Behavior and Electron Transfer Pathways

The redox behavior of 3,4,6-trichlorobenzene-1,2-dithiolate complexes is characterized by a series of electron transfer steps. These processes can be either metal-centered or ligand-centered, a distinction that is often not straightforward due to the significant mixing of metal and ligand orbitals. iu.edu The dithiolene ligand can exist in three different oxidation states: the dianionic ene-1,2-dithiolate, the neutral 1,2-dithione, and an intermediate radical monoanion. nih.gov This inherent redox activity of the ligand, coupled with the variable oxidation states of the central metal atom, gives rise to multiple accessible redox states for the complex as a whole. researchgate.net

Electron transfer pathways in these complexes are influenced by the electronic structure, which is a product of the interaction between the metal d-orbitals and the sulfur p-orbitals of the dithiolate ligand. researchgate.net The extensive electronic delocalization across the metal-dithiolene core is a key feature that facilitates these electron transfer processes. itn.pt In many instances, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) have significant contributions from both the metal and the ligand, leading to complex electron transfer mechanisms. berkeley.edu

Cyclic Voltammetry and Chronoamperometry Studies

Cyclic voltammetry (CV) is a powerful technique for probing the redox behavior of these complexes. onlineacademicpress.com CV studies reveal the potentials at which redox events occur and can provide information about the reversibility and kinetics of the electron transfer processes. For instance, the cyclic voltammogram of a dithiolate complex typically shows one or more reversible or quasi-reversible redox waves, corresponding to successive one-electron transfer steps. researchgate.netyu.edu.jo

Chronoamperometry, which measures the current as a function of time following a potential step, can be used to determine diffusion coefficients of the electroactive species and to study the kinetics of coupled chemical reactions. While specific chronoamperometry data for 3,4,6-trichlorobenzene-1,2-dithiolate complexes is not abundant in the readily available literature, the principles of the technique are broadly applicable to understanding the electrochemical behavior of these systems.

A representative example from the broader class of dithiolene complexes shows two successive dithiolene-based oxidation processes at +0.14 V and +0.97 V versus Fc+/Fc. acs.orgsemanticscholar.org The separation between these potentials provides insight into the electronic communication between the redox-active components of the molecule.

Table 1: Representative Cyclic Voltammetry Data for a Heteroleptic Dithiolene Complex

| Redox Process | Potential (V vs. Fc+/Fc) |

| First Oxidation | +0.14 |

| Second Oxidation | +0.97 |

This data is for [(Ph₂C₂S₂)Pt(tptbz)] and is provided as a representative example of the types of redox potentials observed in dithiolene complexes. acs.orgsemanticscholar.org

Spectroelectrochemical Investigations (e.g., UV-Vis spectroelectrochemistry)

Spectroelectrochemistry combines electrochemical methods with spectroscopy to provide detailed information about the electronic structure of different redox states. rsc.org By monitoring the changes in the UV-Vis-NIR absorption spectrum as the potential is varied, it is possible to identify the species generated at the electrode surface.

For dithiolene complexes, oxidation or reduction often leads to the appearance of new, strong absorption bands in the near-infrared (NIR) region. rsc.org These bands are often characteristic of the formation of radical species and are a hallmark of the non-innocent behavior of the dithiolene ligand. For example, the incremental oxidation of a monoanionic gold bis(dithiolene) complex to its neutral radical form results in the emergence of a NIR absorption band. rsc.org This technique is invaluable for correlating specific redox potentials with changes in the electronic structure of the complex.

Relationship Between Halogenation Pattern and Redox Potentials in Dithiolate Complexes

The nature and position of substituents on the dithiolene ligand backbone have a significant impact on the redox potentials of the resulting complexes. Halogen atoms, being electron-withdrawing, generally make the complex more difficult to oxidize. This means that the oxidation potentials will shift to more positive values compared to their non-halogenated analogues.

While specific data for 3,4,6-trichlorobenzene-1,2-dithiolate is not explicitly detailed in the provided search results, the general principle is well-established. For instance, calculations on related systems have shown that the introduction of electron-withdrawing groups lowers the energy of the dithiolene molecular orbitals. acs.org This stabilization of the orbitals makes it harder to remove an electron, thus increasing the oxidation potential. The specific pattern of halogenation, in this case, the trichloro-substitution, will fine-tune these electronic effects.

Reversibility and Stability of Redox States

The stability and reversibility of the different redox states are crucial for potential applications in areas like molecular electronics and catalysis. acs.orgscholaris.ca Many dithiolene complexes exhibit chemically reversible redox processes, meaning that the oxidized or reduced species are stable on the timescale of the CV experiment and can be converted back to the original state. researchgate.netnih.gov

Reactivity and Mechanistic Studies Involving 3,4,6 Trichlorobenzene 1,2 Dithiol and Its Complexes

Fundamental Organic Reactions of the Thiol Functionalities

The two adjacent thiol (-SH) groups on the benzene (B151609) ring are the most reactive sites for organic transformations. Their chemistry is characteristic of aromatic thiols, primarily involving redox processes and acid-base reactions.

The oxidation of thiols to disulfides is a common and facile reaction. chemistrysteps.comlibretexts.org For 3,4,6-trichlorobenzene-1,2-dithiol, this can occur via either an intramolecular or intermolecular pathway. Intramolecular oxidation would yield a five-membered cyclic disulfide, while intermolecular oxidation would lead to polymeric chains linked by disulfide bonds. This oxidative coupling can be achieved with a variety of mild oxidizing agents. chemistrysteps.com The general reaction involves the coupling of two thiol groups to form a sulfur-sulfur bond. libretexts.org Thiolate anions (RS⁻), formed under basic conditions, are more readily oxidized than the neutral thiols. nih.gov

Common oxidizing agents suitable for the conversion of thiols to disulfides are listed in the table below.

| Oxidizing Agent | Description |

| Iodine (I₂) / Bromine (Br₂) ** | Mild and effective reagents for thiol oxidation. chemistrysteps.com |

| Hydrogen Peroxide (H₂O₂) | A common oxidant, its reactivity can be controlled by reaction conditions. |

| Atmospheric Oxygen (O₂) ** | Can facilitate oxidation, often catalyzed by metal ions or base. chemistrysteps.com |

| Dimethyl Sulfoxide (DMSO) | A mild and selective oxidant for converting thiols to disulfides. |

The thiol groups of this compound are acidic and can be deprotonated by bases to form the corresponding dithiolate anion. youtube.com Thiolates are excellent nucleophiles. masterorganicchemistry.com The pKa of aromatic thiols can be influenced by the substituents on the ring. nih.gov

Conversely, the disulfide formed from the oxidation of the dithiol can be reduced back to the dithiol form. This cleavage of the S-S bond is a key reaction in sulfur chemistry. A variety of reducing agents can accomplish this transformation. For instance, triphenylphosphine (B44618) in the presence of water has been reported to reduce aromatic disulfides to the corresponding thiols. acs.orgacs.org

The table below lists common reagents for the reduction of disulfides and the formation of thiolates.

| Reaction Type | Reagent | Description |

| Thiolate Formation | Sodium Hydroxide (NaOH), Sodium Hydride (NaH) | Strong bases that deprotonate the thiol groups to form the dithiolate salt. youtube.com |

| Disulfide Reduction | Triphenylphosphine (PPh₃) / H₂O | Reduces the disulfide bond back to two thiol groups. acs.orgacs.org |

| Disulfide Reduction | Sodium Borohydride (NaBH₄) | A common hydride reducing agent capable of cleaving disulfide bonds. |

| Disulfide Reduction | Zinc (Zn) / Acetic Acid | A classic method for reducing disulfides. reddit.com |

Nucleophilic Substitution Reactions on the Chlorinated Aromatic Ring

Aromatic rings bearing halogen substituents can undergo nucleophilic aromatic substitution (SₙAr), particularly when activated by strong electron-withdrawing groups. wikipedia.orglibretexts.org The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com

In this compound, the benzene ring is substituted with three chlorine atoms and two thiol groups.

Activating Groups : The three chlorine atoms are electron-withdrawing via the inductive effect, which activates the ring toward nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate. libretexts.org Stronger electron-withdrawing groups, like nitro groups, are much more effective activators. libretexts.orgyoutube.com

Deactivating Groups : The thiol (-SH) or thiolate (-S⁻) groups are generally considered electron-donating by resonance. Electron-donating groups deactivate the ring towards nucleophilic substitution because they destabilize the negatively charged intermediate. libretexts.org

Ligand Exchange and Substitution Reactions in Coordination Compounds

Complexes of this compound, particularly square-planar d⁸ metal complexes (e.g., Ni(II), Pd(II), Pt(II)), undergo ligand substitution reactions. youtube.com These reactions almost always proceed via an associative mechanism, in contrast to the dissociative pathways often seen in octahedral complexes. libretexts.orghooghlywomenscollege.ac.in

The mechanism involves the approach of an incoming ligand (Y) to the complex, forming a five-coordinate trigonal bipyramidal intermediate. hooghlywomenscollege.ac.inshef.ac.uk Subsequently, the leaving group (X) departs. The reaction rate is typically described by a two-term rate law: Rate = k₁[Complex] + k₂[Complex][Y]

This rate law reflects two parallel associative pathways:

Solvent-Assisted Pathway (k₁) : The solvent (S) first acts as a nucleophile, displacing the leaving group to form a solvated intermediate. The entering ligand then rapidly displaces the solvent. This pathway is first-order in the complex but zero-order in the entering ligand [Y], as the initial solvent attack is the rate-determining step. libretexts.orgdalalinstitute.com

Direct Nucleophilic Attack (k₂) : The entering ligand directly attacks the complex in the rate-determining step, leading to a second-order rate dependence. libretexts.org

A key feature of these reactions is the retention of stereochemistry: cis-isomers yield cis-products and trans-isomers yield trans-products. youtube.comlibretexts.org

| Feature | Description |

| Mechanism Type | Associative (A) or Interchange (Iₐ) libretexts.orghooghlywomenscollege.ac.in |

| Intermediate | Five-coordinate, typically trigonal bipyramidal youtube.com |

| Kinetics | Follows a two-term rate law, indicating two parallel pathways libretexts.org |

| Stereochemistry | Retention of original geometry (cis remains cis, trans remains trans) libretexts.org |

Addition Reactions at Coordinatively Unsaturated Metal Centers of Dithiolene Complexes

Four-coordinate, square-planar dithiolene complexes, such as those that could be formed with 3,4,6-trichlorobenzene-1,2-dithiolate, are coordinatively unsaturated. They can act as Lewis acids and undergo addition reactions with Lewis bases (nucleophiles) to form five- or six-coordinate adducts. acs.org

For example, a neutral square-planar complex like [M(S₂C₆HCl₃)₂] can react with one or two equivalents of a ligand (L), such as a phosphine (B1218219) or an amine, to form five-coordinate [M(S₂C₆HCl₃)₂(L)] or six-coordinate [M(S₂C₆HCl₃)₂(L)₂] species. The stability and formation of these higher-coordinate species depend on the nature of the metal, the dithiolene ligand, and the incoming ligand. acs.org This reactivity highlights the ability of the metal center in the dithiolene complex to expand its coordination sphere.

Mechanistic Insights into Complex Formation and Transformations

The formation of metal dithiolene complexes typically involves the reaction of a metal salt (e.g., a metal halide) with the dithiolate anion. wikipedia.orgresearchgate.net This process can be viewed as a nucleophilic attack by the soft sulfur donors of the thiolate on the metal center. Often, the initially formed product may be in a different oxidation state and subsequent redox reactions, sometimes involving air-oxidation, are needed to isolate the final complex. wikipedia.orge-bookshelf.de

A critical concept in understanding the reactivity of these systems is the "non-innocent" character of the dithiolene ligand. acs.orge-bookshelf.de Unlike "innocent" ligands, which simply act as electron donors, dithiolene ligands can exist in three different oxidation states: the dianionic ene-1,2-dithiolate, the monoanionic radical, and the neutral dithioketone. This means that redox changes in the complex can be centered on the ligand rather than the metal, or be delocalized over the entire molecule. acs.org This property gives rise to facile one-electron redox reactions and makes the assignment of a formal metal oxidation state complex. acs.orgresearchgate.net

Transformations of the complexes, such as ligand substitution or addition, are therefore intimately linked with the electronic structure of the entire molecule, not just the metal center. For instance, the protonation of a dithiolene ligand can significantly alter the redox potential of the complex. nih.gov

Advanced Applications in Chemical Synthesis and Materials Science Research

Role as a Chemical Synthon for Elaborate Organic and Organometallic Structures

The unique arrangement of functional groups in 3,4,6-trichlorobenzene-1,2-dithiol makes it a valuable synthon, or building block, for constructing intricate organic and organometallic frameworks.

Precursor in the Synthesis of Functional Organosulfur Compounds

Organosulfur compounds are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. nih.govtaylorandfrancis.com The dithiol functionality of this compound provides a reactive platform for the synthesis of a variety of organosulfur derivatives. The thiol groups can readily undergo reactions such as alkylation, arylation, and addition to unsaturated bonds, leading to the formation of new carbon-sulfur bonds. taylorandfrancis.com This reactivity allows for the introduction of diverse functionalities, enabling the synthesis of complex thioethers and other sulfur-containing heterocycles. These resulting organosulfur compounds often exhibit unique electronic and structural properties, making them valuable intermediates in organic synthesis. nih.govtaylorandfrancis.com

The synthesis of functional organosulfur compounds often involves the protection of the thiol groups to control reactivity, followed by deprotection and subsequent reaction steps. This strategic approach allows for the selective formation of desired products. For instance, dithioketalization reactions using dithiol reagents are a common method for creating new organosulfur compounds. researchgate.netresearchgate.net

Table 1: Examples of Functional Organosulfur Compounds Derived from Dithiol Precursors

| Precursor | Reagent | Resulting Compound Type | Potential Application |

|---|---|---|---|

| Dithiol | Alkyl Halide | Thioether | Pharmaceutical Intermediate |

| Dithiol | Aryl Halide | Aryl Thioether | Material Science |

| Dithiol | Aldehyde/Ketone | Dithioacetal/Dithioketal | Synthetic Building Block |

| Dithiol | Alkyne | Vinyl Dithioether | Organic Electronics |

Building Block for Bridged Multi-Nuclear Metal Complexes

The two adjacent thiol groups of this compound are ideally positioned to act as a chelating ligand, binding to a single metal center, or as a bridging ligand, connecting two or more metal centers. This capability is crucial for the construction of multi-nuclear metal complexes. researchgate.net These complexes are of significant interest due to their potential applications in catalysis, magnetism, and molecular electronics. nih.gov

The sulfur atoms of the dithiolate ligand can bridge multiple metal ions, leading to the formation of well-defined, one-, two-, or three-dimensional structures. The nature of the metal and the reaction conditions can influence the final architecture of the complex. The resulting multi-nuclear complexes often exhibit cooperative effects between the metal centers, leading to enhanced catalytic activity or unique physical properties. For example, sulfur-bridged iron-nickel heterobimetallic complexes have been synthesized, drawing inspiration from the active sites of hydrogenase enzymes. nih.gov

Contribution to the Design of Novel Materials with Specific Electronic or Optical Properties

The incorporation of this compound and its derivatives into larger molecular frameworks has led to the development of new materials with tailored electronic and optical characteristics. researchgate.net

Incorporation into Molecular Conductors and Organic Semiconductors

The dithiolate moiety is a key component in the design of molecular conductors and organic semiconductors. Metal dithiolene complexes, formed from ligands like 3,4,6-trichlorobenzene-1,2-dithiolate, can exhibit a range of electronic behaviors from insulating to metallic. researchgate.net The ability of the dithiolene ligand to exist in different oxidation states contributes to the rich redox chemistry of these complexes, which is essential for their conductive properties.

The extended π-systems and the potential for strong intermolecular interactions, such as S···S contacts, facilitate charge transport within the material. By modifying the substituents on the benzene (B151609) ring or the nature of the metal center, the electronic properties of the resulting material can be finely tuned. This tunability is critical for the development of materials for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other electronic devices.

Development of Photoresponsive or Electroactive Systems Based on Dithiolate Ligands

Dithiolate ligands, including derivatives of this compound, are instrumental in creating photoresponsive and electroactive systems. The electronic structure of metal dithiolene complexes can be readily altered by light or an applied electrical potential. This property is exploited in the design of molecular switches, sensors, and photothermal therapy agents. mdpi.com

For instance, platinum(II)-dithiolene complexes have been investigated as near-infrared (NIR) absorbers. mdpi.com The charge-transfer transitions within these molecules give rise to strong absorption in the NIR region, a desirable property for applications in photothermal therapy and bioimaging. The ability to switch between different electronic states through external stimuli makes these dithiolate-based systems highly promising for the development of advanced functional materials. The incorporation of photochromic units, such as azobenzenes, into the ligand framework can also lead to materials whose properties can be reversibly modulated by light. researchgate.net

Fundamental Studies in Homogeneous and Heterogeneous Catalysis (focus on chemical role as ligand)

In the realm of catalysis, 3,4,6-trichlorobenzene-1,2-dithiolate primarily functions as a ligand that can modulate the electronic and steric properties of a metal center, thereby influencing its catalytic activity. nih.gov

The electron-withdrawing nature of the three chlorine atoms on the benzene ring can significantly impact the electron density at the metal center to which the dithiolate is coordinated. This electronic effect can enhance the Lewis acidity of the metal catalyst, making it more active in certain reactions. nih.gov The steric bulk of the ligand can also play a crucial role in controlling the selectivity of a catalytic transformation by influencing the approach of substrates to the active site.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,2,3-Trichloro-4,6-dinitrobenzene |

| 1,2,4-Tribromo-3,5,6-trichlorobenzene |

| 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde |

| This compound |

| 3,6-dichloro-1,2-benzenedithiolate |

| Azobenzene |

| Ethane-1,2-dithiol |

| Propane-1,3-dithiol |

| Thioether |

| Toluene |

Ligand in Catalytic Cycles and Reaction Pathways

As a dithiolene ligand, this compound, upon coordination to a metal center, can actively participate in catalytic cycles. Dithiolene complexes are known to be involved in various catalytic processes, including the hydrogen evolution reaction (HER). In such cycles, the coordinated sulfur atoms can act as proton relays, facilitating the transfer of protons to the metal ion. tandfonline.com

A general catalytic cycle for a transition metal-catalyzed cross-coupling reaction, which shares features with other catalytic processes, involves several key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com In the context of a dithiolene complex, the ligand can influence each of these steps through its electronic properties. For instance, in a hypothetical catalytic cycle involving a complex of this compound, the ligand would modulate the electron density at the metal center. This modulation is crucial for the oxidative addition of a substrate and the subsequent reductive elimination of the product, which regenerates the active catalyst. youtube.com

Design Considerations for Catalytic Activity Based on Ligand Structure

The structure of the this compound ligand is pivotal in designing catalytically active metal complexes. The presence of three electron-withdrawing chlorine atoms on the benzene ring significantly influences the electronic properties of the dithiolene ligand and, consequently, the coordinated metal center.

Electronic Effects: The chloro-substituents make the ligand a stronger π-acceptor. This electronic pull can stabilize lower oxidation states of the metal center and can make the complex easier to reduce. This is a critical factor in electrocatalytic applications. For instance, in the context of hydrogen evolution, cobalt dithiolene photocatalysts with electron-withdrawing groups have demonstrated the highest activity. pnas.org This suggests that a complex with the 3,4,6-trichloro-substituted ligand could exhibit enhanced catalytic rates. The ordering of catalytic activity often correlates with the reduction potential of the complex. pnas.org

Structural Effects: The geometry of the resulting metal complex is also a key consideration. Tris(dithiolene) complexes can adopt either trigonal prismatic or octahedral geometries. wikipedia.orgresearchgate.net The specific geometry is influenced by factors such as the metal ion, its oxidation state, and the counter-ion present in the crystal lattice. researchgate.net The coordination geometry can affect the accessibility of the metal center to substrates and the stability of catalytic intermediates. For example, studies on tungsten complexes with 3,6-dichloro-1,2-benzenedithiolate showed that the coordination geometry can change from trigonal prismatic to an intermediate structure upon oxidation. researchgate.net

The following table summarizes the key design considerations for catalytic activity based on the structure of dithiolene ligands like this compound.

| Design Consideration | Influence of 3,4,6-Trichloro Substituents | Potential Catalytic Impact |

| Electronic Properties | Increases the π-acceptor character of the ligand, making the metal center more electron-deficient. | Can enhance the rate of reductive processes in a catalytic cycle. May lead to higher turnover frequencies in reactions like hydrogen evolution. pnas.org |

| Redox Potential | Shifts the reduction potentials of the metal complex to more positive values. | Facilitates the electron transfer steps in catalysis. pnas.org |

| Coordination Geometry | Can influence the preference for trigonal prismatic vs. octahedral geometry in tris(dithiolene) complexes. researchgate.net | Affects the steric accessibility of the catalytic site and the stability of intermediates. |

| Ligand-Based Redox Activity | The dithiolene ligand itself can be redox-active, participating directly in electron transfer processes. | Provides an additional pathway for electron transfer, potentially lowering the overpotential required for catalysis. |

Exploration in Environmental Chemistry Research

In environmental chemistry, the fundamental principle of chelation is explored for the detection and remediation of heavy metal ion contamination. Dithiolene ligands, including this compound, are effective chelating agents for a variety of metal ions due to the strong affinity of the soft sulfur donor atoms for soft metal ions.

The ability of dithiocarbamates and related dithiolate ligands to form stable complexes with heavy metals is well-documented. encyclopedia.pub This interaction is the basis for their use in removing heavy metals from the environment. encyclopedia.pub The two sulfur atoms of the dithiolene ligand can bind to a metal ion in a bidentate fashion, forming a stable chelate ring.

The trichlorobenzene backbone of the ligand imparts a high degree of lipophilicity to the resulting metal complexes. This property can be advantageous in certain applications, such as the extraction of metal ions from an aqueous phase into an organic solvent for analytical or remediation purposes. The stability of trichlorobenzenes in the environment suggests that their dithiol derivatives would also form persistent complexes. ospar.org

The interaction of dithiolene ligands with metal ions can be investigated using techniques like cyclic voltammetry, which can reveal the redox properties of the resulting complexes. nih.gov The stability and selectivity of this compound for different metal ions would be a key area of research for its potential application in environmental sensing or sequestration. While specific studies on the chelation properties of this compound are not widely reported, the known behavior of similar dithiolene ligands provides a strong basis for its potential in this area.

The table below outlines the fundamental chelation principles and their relevance to environmental applications for a ligand like this compound.

| Chelation Principle | Relevance to this compound | Potential Environmental Application |

| Hard and Soft Acids and Bases (HSAB) | The soft sulfur donors have a high affinity for soft metal ions like mercury(II), cadmium(II), and lead(II). | Selective binding and removal of toxic heavy metals from contaminated water or soil. |

| Chelate Effect | Formation of a stable five-membered ring with the metal ion enhances the thermodynamic stability of the complex. | Development of robust sensors and sequestering agents for long-term environmental monitoring and remediation. |

| Lipophilicity | The trichlorinated benzene ring increases the solubility of the metal complex in nonpolar environments. | Extraction of metal pollutants from aqueous systems into an organic phase for concentration and analysis. |

| Redox Activity | The resulting metal complex will have unique electrochemical properties. | Development of electrochemical sensors for the in-situ detection of specific metal ions. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4,6-Trichlorobenzene-1,2-dithiol, and how can reaction conditions be systematically optimized?

- Methodological Answer :

- Synthetic Routes : The compound can be synthesized via nucleophilic substitution reactions using chlorinated benzene precursors and sulfur-containing reagents (e.g., thiourea derivatives). For example, heterocyclization of 1,3,4-thiadiazole-2,5-dithiol with dichloride derivatives under nitrogen in acetonitrile has been employed for analogous dithiols .

- Optimization :

Vary temperature (e.g., 25–80°C), solvent polarity (acetonitrile vs. 1,4-dioxane), and stoichiometry of reagents.

Monitor reaction progress using thin-layer chromatography (TLC) or HPLC.

Purify via column chromatography with silica gel and characterize using NMR (¹H/¹³C) and FTIR to confirm dithiol (-SH) functional groups .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer :

- Density and Refractive Index : Use a gas pycnometer for density (expected range: ~1.7 g/cm³ based on structurally similar trichlorocatechols) and refractometry .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperature (anticipated >275°C) .

- Solubility : Test solubility in chlorinated solvents (e.g., 1,2-dichlorobenzene) and polar aprotic solvents (DMF, DMSO) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Toxicity Mitigation : Use fume hoods, nitrile gloves, and protective eyewear. The compound may emit toxic Cl⁻ vapors upon decomposition .

- Storage : Store at 0–6°C in amber glass vials to prevent photodegradation and oxidation of dithiol groups .

Advanced Research Questions

Q. What are the aerobic and anaerobic microbial degradation pathways for this compound, and how do they differ?

- Methodological Answer :

- Aerobic Degradation : Likely involves dioxygenase enzymes (e.g., chlorobenzene dioxygenase) to hydroxylate the aromatic ring, forming intermediates like 3,4,6-Trichlorocatechol, which is further cleaved by catechol 1,2-dioxygenase .

- Anaerobic Degradation : Reductive dehalogenation via methanogenic consortia may reduce chlorine substituents. For example, Pseudomonas nitroreducens strains degrade chlorobenzenes via reductive dehalogenases .

- Experimental Design :

Use isotope-labeled (e.g., ¹³C) substrates in microcosm studies.

Track metabolite formation via GC-MS or LC-HRMS .

Q. How can analytical challenges in detecting this compound in environmental matrices be addressed?

- Methodological Answer :

- Sample Preparation : Use headspace solid-phase microextraction (HS-SPME) with a polydimethylsiloxane (PDMS) fiber to concentrate trace amounts from water or soil .

- Detection : Employ GC-MS/MS in multiple reaction monitoring (MRM) mode for high sensitivity (detection limits <1 ng/L). Confirm using retention time matching and isotopic dilution .

Q. What mechanisms underlie contradictory data on the environmental persistence of chlorinated dithiols?

- Methodological Answer :

- Factors Causing Discrepancies :

pH and Redox Conditions : Anaerobic environments enhance reductive dechlorination, reducing persistence .

Microbial Community Variability : Degradation rates differ across consortia (e.g., Pseudomonas vs. Methanogenic species) .

- Resolution Strategy : Conduct parallel experiments under controlled lab conditions (e.g., defined microbial inocula, standardized pH/redox) and cross-validate with field data .

Q. What are the molecular interactions between this compound and transition metals, and how can they be exploited in material science?

- Methodological Answer :

- Complexation Studies : React the dithiol with metal salts (e.g., AgNO₃, PdCl₂) in ethanol/water mixtures. Monitor chelation via UV-Vis spectroscopy (shift in λmax due to ligand-to-metal charge transfer) .

- Applications : Synthesize metal-organic frameworks (MOFs) for catalytic or sensing applications. Characterize using X-ray crystallography and cyclic voltammetry .

Data Contradiction Analysis

Q. Why do some studies report high environmental mobility of chlorinated dithiols, while others suggest rapid degradation?

- Resolution Framework :

Hydrophobicity vs. Degradability : High log Kow values (~3.5) suggest adsorption to organic matter, reducing mobility. However, microbial activity in nutrient-rich soils accelerates degradation .

Analytical Artifacts : False persistence may arise from incomplete extraction (e.g., using sonication instead of accelerated solvent extraction) .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.